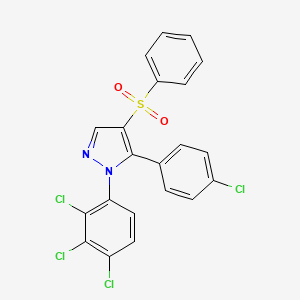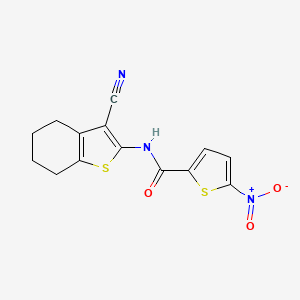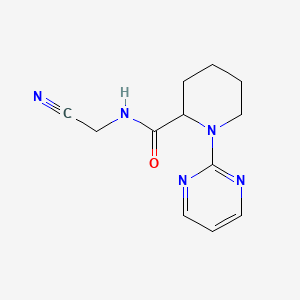
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole, also known as 4-BPCPz, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in many areas of scientific research, including drug development, biochemical and physiological studies, and analytical chemistry. 4-BPCPz has been found to be a useful reagent for synthesis of other compounds, as well as a useful tool for studying the structure and function of proteins and other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
The synthesis of pyrazole derivatives showcases significant interest due to their potential in catalysis and as precursors for further chemical transformations. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Such methodologies could potentially be applied or adapted for the synthesis of the compound , highlighting the relevance of pyrazole derivatives in synthetic chemistry.
Biological Evaluation for Therapeutic Applications
Pyrazole derivatives, including those with benzenesulfonyl groups, have been extensively explored for their biological activities. For example, fluoropyrazolesulfonylurea and thiourea derivatives have shown significant antidiabetic activity, with molecular and biological properties calculations revealing favorable drug-like profiles (Faidallah et al., 2016). Additionally, compounds synthesized with a similar structural framework have demonstrated cytotoxic effects, offering potential as novel anticancer agents (Gul et al., 2016). These findings suggest that the compound of interest may also hold therapeutic potential, warranting further investigation into its biological activities.
Antitumor and Anti-inflammatory Properties
The structural features of pyrazole derivatives contribute to their antitumor and anti-inflammatory properties. Notably, indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and sulfonylurea pharmacophores have exhibited promising antitumor activity (Rostom, 2006). These compounds' efficacy across various tumor cell lines suggests a broad spectrum of activity that could potentially extend to 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole. Moreover, the anti-inflammatory and analgesic activities of 1-(4-chlorophenyl or benzenesulfonamide)-substituted pyrazol-5(4H)-one derivatives further underline the potential medicinal applications of such compounds (Ragab et al., 2013).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl4N2O2S/c22-14-8-6-13(7-9-14)21-18(30(28,29)15-4-2-1-3-5-15)12-26-27(21)17-11-10-16(23)19(24)20(17)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOPDWXVGLQEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)



![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)
![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)

![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)
![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)


![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)